2-Amino-5-bromo-3-chlorobenzoic acid
Overview
Description
2-Amino-5-bromo-3-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 3 of the benzene ring are replaced by amino, bromo, and chloro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid can be achieved through several methods. One common approach involves the bromination and chlorination of anthranilic acid derivatives. For instance, starting with 2-amino-3-methylbenzoic acid, a chlorination reaction using a chlorination reagent such as benzoyl peroxide in a suitable solvent can yield the desired product . Another method involves the bromination of 2-chlorobenzoic acid using potassium bromate or sodium bromide systems .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-chlorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed under mild conditions.
Major Products:
Substitution Reactions: Products may include various substituted benzoic acids depending on the nature of the substituents introduced.
Coupling Reactions: Products typically include biaryl compounds formed through the coupling of the aromatic rings.
Scientific Research Applications
2-Amino-5-bromo-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
2-Amino-5-chlorobenzoic acid: Similar structure but lacks the bromine atom.
2-Amino-3-chlorobenzoic acid: Similar structure but lacks the bromine atom and has the chlorine atom at a different position.
2-Amino-5-bromobenzoic acid: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Amino-5-bromo-3-chlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
2-amino-5-bromo-3-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPQWEYJRBPSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290361 | |
Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58026-21-4 | |
Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58026-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-3-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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